molecular formula C44H68O19 B12376134 2'-epi-2'-O-acetylthevetin B

2'-epi-2'-O-acetylthevetin B

Cat. No.: B12376134
M. Wt: 901.0 g/mol
InChI Key: ILSCMGXPNCDKNU-NLGBLHKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-epi-2’-O-acetylthevetin B is a cardiac glycoside isolated from the seeds of Cerbera manghas L. This compound has garnered significant attention due to its potent biological activities, particularly its ability to induce apoptosis in cancer cells .

Preparation Methods

2’-epi-2’-O-acetylthevetin B is primarily extracted from the seeds of Cerbera manghas L. The extraction process involves several steps, including solvent extraction, purification, and crystallization . While detailed synthetic routes and industrial production methods are not extensively documented, the extraction from natural sources remains the primary method of obtaining this compound.

Chemical Reactions Analysis

2’-epi-2’-O-acetylthevetin B undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

2’-epi-2’-O-acetylthevetin B is unique among cardiac glycosides due to its specific structural features and potent biological activities. Similar compounds include:

Properties

Molecular Formula

C44H68O19

Molecular Weight

901.0 g/mol

IUPAC Name

[(2R,3S,4R,5S,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3/t19-,22+,23-,24+,25-,26+,27+,28+,30+,31+,32-,33-,34+,35+,36-,37+,38-,39+,40-,41-,42-,43+,44-/m0/s1

InChI Key

ILSCMGXPNCDKNU-NLGBLHKOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Origin of Product

United States

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